![molecular formula C33H32N4O7 B2530537 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide CAS No. 899922-66-8](/img/structure/B2530537.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C33H32N4O7 and its molecular weight is 596.64. The purity is usually 95%.
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Scientific Research Applications
Hydrolytic Reactions and Ring Formation
Research shows that derivatives of quinazoline, such as ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, undergo hydrolysis in various mediums, leading to the formation of compounds like N-furfuryl-2-(2-hydroxy-2,2-diphenyl-1-oxoethylamino)benzamide. This demonstrates the potential for chemical synthesis and transformations involving similar quinazoline derivatives (Shemchuk et al., 2010).
Cytotoxic Properties for Cancer Research
Studies have found that certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinazoline, exhibit potent cytotoxic properties. This suggests potential applications in cancer research, particularly in the development of chemotherapeutic agents (Deady et al., 2003).
Chemical Synthesis and Drug Analogs
Research involving the synthesis of compounds like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the drug rhein, demonstrates the role of quinazoline derivatives in synthesizing drug analogs. Such studies are crucial for pharmaceutical development, particularly in the context of improving drug properties and systemic exposure (Owton et al., 1995).
Synthesis of Antimicrobial Compounds
Compounds derived from furan-amidines, closely related to quinazoline, have been evaluated as inhibitors of NQO2, an enzyme with implications in cancer chemotherapy and malaria. This highlights the potential of quinazoline derivatives in developing antimicrobial agents (Alnabulsi et al., 2018).
Anticonvulsant and Antihypertensive Activities
Several studies have reported the synthesis of quinazolinone derivatives and their evaluation for anticonvulsant and antihypertensive activities. These findings suggest that quinazoline derivatives can play a significant role in developing treatments for neurological and cardiovascular disorders (El Kayal et al., 2022; Manoury et al., 1986).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O7/c1-42-28-14-11-22(18-29(28)43-2)15-16-34-31(39)24-12-9-23(10-13-24)20-37-32(40)26-7-3-4-8-27(26)36(33(37)41)21-30(38)35-19-25-6-5-17-44-25/h3-14,17-18,26H,15-16,19-21H2,1-2H3,(H-,34,35,38,39)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGCEHLWBZJRBK-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=CC=CC4=[N+](C3=O)CC(=O)NCC5=CC=CO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N4O7+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75185649 |
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